DSP Crosslinker-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

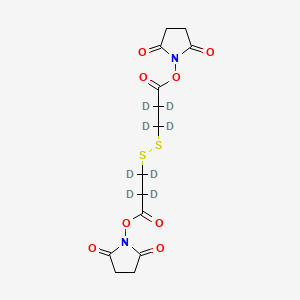

C14H16N2O8S2 |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 2,2,3,3-tetradeuterio-3-[[1,1,2,2-tetradeuterio-3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoate |

InChI |

InChI=1S/C14H16N2O8S2/c17-9-1-2-10(18)15(9)23-13(21)5-7-25-26-8-6-14(22)24-16-11(19)3-4-12(16)20/h1-8H2/i5D2,6D2,7D2,8D2 |

Clé InChI |

FXYPGCIGRDZWNR-YEBVBAJPSA-N |

Synonymes |

1,1’-[Dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis-2,5-pyrrolidinedione; 3,3’-Dithio(succinimidyl Propionate); 3,3’-Dithiobis(N-hydroxysuccinimidylpropionate); 3,3’-Dithiobis(succinimidyl Propionate); 3,3’-Dithioldipropionic Acid bis(N-hydroxysuccinimid |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSP Crosslinker-d8

For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein-protein interactions is paramount. Dithiobis(succinimidyl propionate)-d8 (DSP-d8), a deuterated analog of Lomant's Reagent, stands out as a critical tool in this field. This guide provides a comprehensive overview of the chemical structure, properties, and applications of DSP-d8, with a focus on its utility in advanced proteomics and drug discovery.

Core Concepts: Understanding DSP-d8

DSP-d8 is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.[1][2] Its defining feature is the incorporation of eight deuterium atoms, which provides a precise 8 Dalton mass shift in mass spectrometry analysis compared to its non-deuterated counterpart, DSP.[1][2][3] This isotopic labeling is invaluable for quantitative proteomics studies, enabling the differentiation and relative quantification of crosslinked species.

The molecule consists of two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm.[1] These NHS esters readily react with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.[4] The spacer arm contains a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversal of the crosslink.[4] This cleavable nature is a significant advantage in experimental workflows, facilitating the identification of interacting proteins.

Being membrane-permeable, DSP-d8 can be used to crosslink intracellular proteins in living cells.[1][2][5] This property allows for the in-situ capture of protein-protein interactions within their native cellular environment.

Chemical Structure

The chemical structure of DSP-d8, or Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8), is characterized by a central disulfide bond with two propionate arms, each terminating in an N-hydroxysuccinimide ester. The eight deuterium atoms are located on the propionate backbone.

Chemical Formula: C₁₄H₈D₈N₂O₈S₂[4]

Quantitative Data

The following table summarizes the key quantitative properties of DSP-d8 and its non-deuterated analog, DSP.

| Property | DSP-d8 | DSP (for comparison) |

| Molecular Weight | 412.46 g/mol [4] | 404.42 g/mol [6] |

| Spacer Arm Length | 12.0 Å[1][2] | 12.0 Å[2] |

| CAS Number | 1639836-65-9[7] | 57757-57-0[6] |

| Reactivity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |

| Cleavability | Thiol-cleavable (disulfide bond) | Thiol-cleavable (disulfide bond) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF)[1][2] | Soluble in organic solvents (e.g., DMSO, DMF)[8] |

| Membrane Permeability | Permeable[1][2] | Permeable[8] |

Experimental Protocols

The following are detailed methodologies for common applications of DSP-d8 in protein crosslinking studies.

In Vitro Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in solution.

Materials:

-

DSP-d8

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT or TCEP)

Procedure:

-

Prepare DSP-d8 Stock Solution: Immediately before use, dissolve DSP-d8 in anhydrous DMSO or DMF to a final concentration of 25 mM.

-

Crosslinking Reaction: Add the DSP-d8 stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSP-d8.

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) and incubate at 37°C for 30 minutes prior to analysis.

Intracellular Protein Crosslinking

This protocol is designed for crosslinking proteins within living cells.

Materials:

-

Cultured cells

-

Phosphate Buffered Saline (PBS) or other appropriate physiological buffer

-

DSP-d8 stock solution (as prepared above)

-

Lysis buffer containing a reducing agent for subsequent analysis

Procedure:

-

Cell Preparation: Wash the cultured cells twice with PBS to remove any amine-containing media.

-

Crosslinking: Add DSP-d8 stock solution directly to the cells in PBS to a final concentration of 1-2 mM.

-

Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.

-

Quenching: Terminate the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 10-20 mM and incubate for 15 minutes.

-

Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagents. Lyse the cells using a suitable lysis buffer. The disulfide bonds in the crosslinked complexes can be cleaved with a reducing agent for subsequent analysis by immunoprecipitation and Western blotting or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification of protein-protein interactions using DSP-d8 crosslinking followed by immunoprecipitation and mass spectrometry.

Caption: Workflow for Protein Interaction Analysis using DSP-d8.

This workflow highlights the key stages from in-cell crosslinking to the final identification of interacting proteins, a process significantly enhanced by the unique properties of DSP-d8. The use of a deuterated crosslinker in conjunction with its non-deuterated analog in parallel experiments can provide an additional layer of confidence in the identification of true interaction partners through quantitative mass spectrometry approaches.

References

- 1. DSP-d8 10 mg - Heavy DSP - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 2. Deuterated Crosslinker DSP-d8 50 mg - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 3. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]

- 6. DSP Crosslinker - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. Deuterated Crosslinker DSP-d8 | 1639836-65-9 [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to DSP Crosslinker: Mechanism and Application

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical crosslinkers is paramount for elucidating protein interactions and structure. Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a versatile and widely used homobifunctional crosslinking agent. This guide provides an in-depth exploration of its mechanism of action, detailed experimental protocols, and key applications.

Core Mechanism of Action

DSP is a cell-permeant, thiol-cleavable crosslinker that targets primary amines.[1][2] Its functionality is rooted in its chemical structure, which consists of two N-hydroxysuccinimide (NHS) esters connected by a spacer arm containing a disulfide bond.[3]

The crosslinking process occurs in two main stages:

-

Amine Reaction: The NHS esters at both ends of the DSP molecule react with primary amine groups (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins.[3][4] This reaction is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

-

Cleavage of Disulfide Bond: The disulfide bond within the spacer arm is susceptible to reduction.[3] Treatment with a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, cleaves the disulfide bond, regenerating two sulfhydryl (-SH) groups.[3][5] This reversibility is a key advantage, allowing for the separation of crosslinked proteins for subsequent analysis.[3]

The spacer arm of DSP has a length of 12.0 Å, which defines the maximum distance between the two linked amine groups.

Experimental Protocols

Successful use of DSP requires careful attention to experimental parameters. Below are detailed protocols for key steps in a typical crosslinking experiment.

Preparation of DSP Stock Solution

DSP is moisture-sensitive and should be stored in a desiccated environment.[3] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature to prevent condensation.[6]

| Parameter | Value | Notes |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | DSP is not readily soluble in aqueous solutions.[6] |

| Concentration | 10-25 mM | A common stock concentration is 50 mM, prepared by dissolving 10 mg of DSP in 495 µL of dry DMSO.[6] |

| Stability | Prepare fresh for each experiment | The NHS esters are prone to hydrolysis in the presence of moisture.[3][6] |

Protein Crosslinking Reaction

The optimal conditions for the crosslinking reaction depend on the specific proteins and their concentrations.

| Parameter | Recommended Range/Value | Notes |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate buffers | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with DSP.[3][7] |

| pH | 7.0 - 9.0 | The optimal pH range is 7.5 to 8.5 to ensure that primary amines are deprotonated and reactive.[4] |

| DSP Concentration | 0.1 mM - 5 mM | The final concentration should be optimized for each system. A 10- to 50-fold molar excess of DSP to protein is often used.[6][7] For intracellular crosslinking, a final concentration of ~2 mM is common.[6] |

| Reaction Time | 30 - 45 minutes at room temperature; 2 hours on ice | Longer incubation times may be necessary at lower temperatures.[3][6][7] |

| Temperature | Room temperature or on ice | The reaction is not highly temperature-sensitive.[6] |

Quenching the Reaction

After the desired incubation time, any unreacted DSP must be quenched to prevent non-specific crosslinking.

| Parameter | Recommended Range/Value | Notes |

| Quenching Agent | Tris or glycine | These molecules contain primary amines that will react with and inactivate any remaining NHS esters.[3] |

| Final Concentration | 20 - 200 mM | A final concentration of 20-50 mM is typical.[3][4] |

| Incubation Time | 10 - 15 minutes | This is usually sufficient to stop the crosslinking reaction.[6] |

| Temperature | Room temperature |

Cleavage of the Disulfide Bond

To reverse the crosslinks, the disulfide bond in the DSP spacer arm is cleaved using a reducing agent.

| Parameter | Recommended Range/Value | Notes |

| Reducing Agent | Dithiothreitol (DTT) or 2-mercaptoethanol | TCEP can also be used.[3] |

| DTT Concentration | 10 - 50 mM | |

| Incubation Time | 30 minutes | |

| Temperature | 37°C |

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Applications in Research and Development

The unique properties of DSP make it a valuable tool in various scientific disciplines:

-

Protein-Protein Interaction Studies: DSP is extensively used to capture and identify both stable and transient protein-protein interactions within cells.[8] By crosslinking interacting proteins in vivo, these complexes can be isolated and their components identified, often by mass spectrometry.

-

Protein Structure Elucidation: By crosslinking amino acids that are in close proximity in the folded structure of a protein or protein complex, DSP can provide spatial constraints that aid in determining the three-dimensional structure.[3]

-

Bioconjugation: DSP can be employed to link different biomolecules together, such as antibodies to enzymes or peptides to carrier proteins, for various applications in diagnostics and drug delivery.[3]

-

Fixation for Imaging and Analysis: DSP has been used as a reversible fixative for tissue sections, allowing for immunostaining and subsequent extraction of intact RNA for expression profiling.[1][2] This is a significant advantage over traditional fixatives like formaldehyde, which can be difficult to reverse.[9]

References

- 1. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. store.sangon.com [store.sangon.com]

- 4. fgsc.net [fgsc.net]

- 5. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteochem.com [proteochem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. research.rug.nl [research.rug.nl]

The Principle of DSP-d8 in Protein Crosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dithiobis(succinimidyl propionate)-d8 (DSP-d8), a deuterated, homobifunctional, and thiol-cleavable crosslinking reagent. It is designed to be an essential resource for professionals engaged in proteomics, structural biology, and drug development, offering detailed insights into its mechanism, applications, and experimental protocols.

Core Principles of DSP-d8

DSP-d8, also known as deuterated Lomant's Reagent, is a powerful tool for covalently linking proteins that are in close proximity.[1][2] Its utility stems from its specific chemical architecture, which allows for the formation of stable crosslinks that can be subsequently cleaved for downstream analysis.

Chemical Structure and Properties

DSP-d8 is the heavy isotope-labeled version of DSP, containing eight deuterium atoms.[1][2] This isotopic labeling results in a predictable 8-Dalton mass shift in mass spectrometry analysis, facilitating the unambiguous identification of crosslinked peptides.[1][2]

The molecule consists of three key components:

-

Two N-hydroxysuccinimide (NHS) esters: These are reactive groups located at both ends of the molecule that specifically target primary amines (-NH2), such as those found on lysine residues and the N-terminus of proteins.[3][4]

-

A spacer arm: This 8-atom spacer arm, with a length of 12.0 Å, separates the two NHS esters and defines the distance between the linked amino groups.[5][6]

-

A central disulfide bond (-S-S-): This bond within the spacer arm is susceptible to cleavage by reducing agents, allowing for the reversal of the crosslinking reaction.[3][4]

Mechanism of Action

The crosslinking reaction with DSP-d8 occurs in two main steps:

-

Amine Reaction: The NHS esters of DSP-d8 react with primary amines on proteins in a nucleophilic acyl substitution reaction, forming stable amide bonds.[3] This reaction proceeds efficiently at a pH range of 7-9.[4][5]

-

Crosslink Formation: Since DSP-d8 is homobifunctional, both of its NHS esters can react with primary amines on the same protein (intramolecular crosslink) or on different proteins (intermolecular crosslink) that are within the 12.0 Å spacer arm distance.

Cleavage of Crosslinks

A key advantage of DSP-d8 is the cleavability of the disulfide bond in its spacer arm.[3] This allows for the separation of crosslinked proteins and the identification of interacting partners. Cleavage is typically achieved by treating the crosslinked sample with reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[3][4]

Quantitative Data

The following table summarizes the key quantitative properties of DSP and its deuterated analog, DSP-d8.

| Property | DSP | DSP-d8 | Reference(s) |

| Molecular Formula | C14H16N2O8S2 | C14H8D8N2O8S2 | [6][7] |

| Molecular Weight | 404.42 g/mol | 412.46 g/mol | [6][8] |

| Spacer Arm Length | 12.0 Å | 12.0 Å | [5][6] |

| Mass Shift (vs. DSP) | N/A | +8.05016 Da | [9] |

| Reactivity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | [3][4] |

| Cleavable by | Reducing agents (DTT, BME, TCEP) | Reducing agents (DTT, BME, TCEP) | [3][4] |

Experimental Protocols

The following are detailed methodologies for common applications of DSP-d8 in protein crosslinking.

Intracellular Crosslinking of Proteins

This protocol is designed for crosslinking proteins within living cells, taking advantage of DSP-d8's cell membrane permeability.[6][10]

Materials:

-

Cells of interest cultured in appropriate media

-

DSP-d8 (prepare a fresh 50 mM stock solution in dry DMSO or DMF)[5]

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with pre-warmed PBS.[11]

-

Prepare the crosslinking solution by diluting the DSP-d8 stock solution in pre-warmed PBS to a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically.[5][11]

-

Add the crosslinking solution to the cells and incubate for 30 minutes at 37°C or 2 hours at 4°C.[11]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

-

Aspirate the quenching solution and wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer to extract the crosslinked proteins.

-

Proceed with downstream analysis, such as immunoprecipitation or mass spectrometry.

Crosslinking of Purified Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

Materials:

-

Purified protein samples in a non-amine-containing buffer (e.g., PBS, HEPES)

-

DSP-d8 (prepare a fresh 50 mM stock solution in dry DMSO or DMF)[5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare the protein solution at an appropriate concentration in a non-amine-containing buffer at pH 7-9.[5]

-

Add the DSP-d8 stock solution to the protein solution to achieve a final concentration of 0.5-5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[5]

-

The crosslinked sample is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

Cleavage of Crosslinked Proteins

Materials:

-

Crosslinked protein sample

-

Reducing agent (e.g., 50 mM DTT or 2-mercaptoethanol)

-

SDS-PAGE sample buffer

Procedure:

-

To the crosslinked protein sample, add SDS-PAGE sample buffer containing the reducing agent.

-

Heat the sample at 95-100°C for 5-10 minutes.[11]

-

The disulfide bonds in the DSP-d8 crosslinker will be cleaved, separating the crosslinked proteins.

-

Analyze the sample by SDS-PAGE to observe the disappearance of higher molecular weight crosslinked bands and the reappearance of the individual protein bands.

Visualizations

DSP-d8 Crosslinking and Cleavage Workflow

References

- 1. Deuterated Crosslinker DSP-d8 50 mg - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 2. DSP-d8 10 mg - Heavy DSP - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 3. nbinno.com [nbinno.com]

- 4. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]

- 5. proteochem.com [proteochem.com]

- 6. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]

- 7. 3,3'-Dithiobis(succinimidyl propionate) | C14H16N2O8S2 | CID 93313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. creativemolecules.com [creativemolecules.com]

- 10. cephamls.com [cephamls.com]

- 11. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantitative Cross-Linking Mass Spectrometry: DSP-d8 versus DSP-d0

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated (DSP-d8) and non-deuterated (DSP-d0) dithiobis(succinimidyl propionate) in quantitative cross-linking mass spectrometry (qXL-MS). This guide provides a comprehensive overview of the core principles, detailed experimental methodologies, and data interpretation strategies for leveraging these reagents to study protein conformational changes and dynamic protein-protein interactions.

Introduction to Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the structural dynamics of proteins and protein complexes. By covalently linking amino acid residues that are in close proximity, cross-linkers provide distance constraints that can be used to map protein topologies and interaction interfaces. The integration of stable isotope labeling, through the use of deuterated cross-linkers, has further advanced this field, enabling the relative quantification of cross-linked species between different experimental conditions. This quantitative approach, known as qXL-MS, provides valuable insights into changes in protein conformation and interaction dynamics in response to stimuli such as ligand binding, drug treatment, or post-translational modifications.[1][2][3]

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, amine-reactive cross-linker.[4][5] Its N-hydroxysuccinimide (NHS) esters at both ends react with primary amines (the N-terminus and the side chain of lysine residues), forming stable amide bonds. A key feature of DSP is its disulfide bond in the spacer arm, which can be cleaved by reducing agents. This allows for the separation of cross-linked proteins and the confident identification of cross-linked peptides by mass spectrometry.[6][7]

For quantitative studies, a deuterated version of DSP, DSP-d8, is employed in conjunction with its non-deuterated counterpart, DSP-d0. The eight deuterium atoms in DSP-d8 introduce a mass shift of 8 Daltons in the cross-linked peptides, allowing for their differentiation and relative quantification in a single mass spectrometry experiment.[8]

Core Principles of DSP-d0/d8-based qXL-MS

The fundamental principle of qXL-MS using DSP-d0 and DSP-d8 lies in the differential labeling of two distinct biological states. For instance, a protein in its apo (unbound) state can be cross-linked with DSP-d0, while the same protein in its holo (ligand-bound) state is cross-linked with DSP-d8. After the cross-linking reaction, the two samples are mixed in a 1:1 ratio, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

In the mass spectrum, a given cross-linked peptide pair will appear as a doublet of peaks separated by 8 Da (or multiples of 8, depending on the number of cross-linkers incorporated). The relative intensity of the "light" (DSP-d0) and "heavy" (DSP-d8) peaks reflects the relative abundance of that particular cross-link in the two original samples. An increase in the intensity of a cross-link in one state compared to the other suggests a conformational change that brings the two cross-linked residues closer together. Conversely, a decrease in intensity indicates that the residues have moved further apart.

It is important to note that the incorporation of deuterium can sometimes lead to a slight shift in the chromatographic retention time of the labeled peptides compared to their non-labeled counterparts.[9][10] This "chromatographic deuterium isotope effect" should be considered during data analysis to ensure accurate quantification.[9][11]

Data Presentation: Quantitative Comparison

The quantitative data obtained from a DSP-d0/d8 qXL-MS experiment can be summarized in a table to facilitate the comparison of cross-link abundances between different conditions.

| Cross-linked Peptides | Protein(s) | Residue 1 | Residue 2 | Ratio (d8/d0) | Fold Change | Structural Implication |

| Peptide A - Peptide B | Protein X | K45 | K102 | 2.5 | +2.5 | Residues are closer in State 2 |

| Peptide C - Peptide D | Protein X | K88 | K150 | 0.4 | -2.5 | Residues are further apart in State 2 |

| Peptide E - Peptide F | Protein Y | K21 | K78 | 1.1 | ~1.0 | No significant change in proximity |

| Peptide G - Peptide H | Protein X - Protein Z | K12 | K99 | 3.0 | +3.0 | Interaction is stabilized in State 2 |

Table 1: Representative quantitative data from a DSP-d0/d8 qXL-MS experiment comparing two biological states (State 1: d0, State 2: d8).

Experimental Protocols

General DSP Cross-Linking Protocol

This protocol provides a general framework for in vitro cross-linking of purified proteins or protein complexes.[4]

-

Reagent Preparation:

-

Allow the vials of DSP-d0 and DSP-d8 to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a 50 mM stock solution of each cross-linker by dissolving 10 mg in 495 µL of dry DMSO or DMF. These stock solutions should be prepared fresh.

-

-

Protein Sample Preparation:

-

Ensure the protein sample is in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).

-

-

Cross-Linking Reaction:

-

For a typical reaction, use a 20-fold molar excess of the cross-linker to the protein.

-

Add the appropriate volume of the DSP stock solution to the protein sample to achieve a final cross-linker concentration of 0.5 to 5 mM.

-

Incubate the reaction at room temperature for 30-45 minutes. For temperature-sensitive samples, the reaction can be performed on ice for 2-3 hours.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer containing a primary amine, such as 25-200 mM Tris, pH 7.4.

-

Incubate at room temperature for 15 minutes.

-

-

Sample Desalting:

-

Remove excess cross-linker and quenching reagents by gel filtration, dialysis, or using a desalting column.

-

Protocol for Quantitative Cross-Linking with DSP-d0/d8

This protocol outlines the specific steps for a comparative qXL-MS experiment.[2]

-

Separate Cross-Linking Reactions:

-

Prepare two separate protein samples representing the two states to be compared (e.g., apo vs. holo).

-

Cross-link one sample with DSP-d0 and the other with DSP-d8, following the general protocol described above. It is crucial to maintain identical reaction conditions (protein concentration, cross-linker concentration, incubation time, and temperature) for both samples.

-

-

Sample Combination and Preparation:

-

After quenching, combine the DSP-d0 and DSP-d8 cross-linked samples in a 1:1 molar ratio.

-

Denature the combined protein sample, reduce the disulfide bonds (including the one in the cross-linker) with a reducing agent like DTT or TCEP, and alkylate cysteine residues with iodoacetamide.

-

-

Proteolytic Digestion:

-

Digest the protein mixture with a protease such as trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

-

Data Analysis:

Mandatory Visualizations

Logical Workflow for qXL-MS

The following diagram illustrates the overall workflow for a quantitative cross-linking experiment using DSP-d0 and DSP-d8 to compare two protein states.

Caption: Workflow for quantitative cross-linking mass spectrometry using DSP-d0 and DSP-d8.

Signaling Pathway of Protein Conformational Change

This diagram illustrates a hypothetical signaling pathway where ligand binding induces a conformational change in a receptor protein, which is then probed by qXL-MS.

Caption: Probing ligand-induced conformational changes in a receptor using qXL-MS.

Experimental Workflow for Data Analysis

The following diagram outlines the key steps in the computational analysis of qXL-MS data.

Caption: Computational workflow for the analysis of quantitative cross-linking mass spectrometry data.

Conclusion

The use of DSP-d0 and DSP-d8 in quantitative cross-linking mass spectrometry offers a powerful approach for investigating the dynamic nature of protein structures and interactions. By providing a quantitative measure of changes in the proximity of amino acid residues, this technique enables researchers to gain deeper insights into the mechanisms of protein function, regulation, and drug action. The protocols and workflows outlined in this guide provide a solid foundation for the successful implementation and interpretation of qXL-MS experiments, empowering scientists in their pursuit of understanding complex biological systems.

References

- 1. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative cross-linking strategy to probe conformational changes in protein complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteochem.com [proteochem.com]

- 5. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 6. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. 제품 [insung.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant* | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Membrane Permeability of DSP Crosslinker-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the membrane permeability of Dithiobis(succinimidyl propionate)-d8 (DSP-d8), a deuterated, homobifunctional, amine-reactive, and thiol-cleavable crosslinker. Its ability to penetrate cell membranes makes it an invaluable tool for studying intracellular protein-protein interactions. This document details the physicochemical properties of DSP-d8, outlines experimental protocols for assessing its membrane permeability and for its application in intracellular crosslinking, and provides a framework for data interpretation.

Introduction to DSP Crosslinker-d8

Dithiobis(succinimidyl propionate)-d8, also known as deuterated Lomant's Reagent, is a powerful tool in chemical biology and proteomics.[1][2][3] It is a homobifunctional crosslinker featuring N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm, which readily react with primary amines (e.g., on lysine residues) at physiological to slightly alkaline pH to form stable amide bonds.[1][2][3] A key feature of DSP-d8 is the disulfide bond within its spacer arm, which allows for the cleavage of the crosslink under reducing conditions, enabling the release of crosslinked proteins for analysis.[1][2]

The defining characteristic of DSP-d8 for intracellular applications is its membrane permeability.[1][2][4][5] Lacking charged groups, the molecule is sufficiently lipophilic to passively diffuse across the cell membrane, providing researchers with a method to "capture" protein interactions within their native cellular environment.[5] The incorporation of eight deuterium atoms provides an 8 Dalton mass shift compared to its non-deuterated counterpart, which is particularly useful for mass spectrometry-based analyses.[1][2]

Data Presentation

Physicochemical Properties of DSP-d8

The following table summarizes the key physicochemical properties of DSP-d8.

| Property | Value | Reference |

| Full Chemical Name | Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) | [1][2] |

| Molecular Weight | 412.46 g/mol | [1] |

| Chemical Formula | C₁₄H₈D₈N₂O₈S₂ | [4] |

| Spacer Arm Length | 12.0 Å | [1][6] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][3] |

| Target Moiety | Primary amines (-NH₂) | [3] |

| Cleavability | Thiol-cleavable (disulfide bond) | [1][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water | [1][2][7] |

| Cell Permeability | Permeable | [1][2][4][5] |

Conceptual Framework for Membrane Permeability Assessment

| Assay | Apparent Permeability (Papp) Classification | Interpretation | Reference |

| PAMPA | Low Permeability: < 1.5 x 10⁻⁶ cm/s | Compound has poor passive diffusion characteristics. | [8] |

| High Permeability: > 1.5 x 10⁻⁶ cm/s | Compound has good passive diffusion characteristics. | [8] | |

| Caco-2 | Low Permeability (Poor Absorption): < 1.0 x 10⁻⁶ cm/s | Unlikely to be well-absorbed in the human intestine. | [9][10] |

| Moderate Permeability (Moderate Absorption): 1.0 - 10 x 10⁻⁶ cm/s | May have moderate to good intestinal absorption. | [9][10] | |

| High Permeability (High Absorption): > 10 x 10⁻⁶ cm/s | Likely to be well-absorbed in the human intestine. | [9][10] | |

| Efflux Ratio (Papp B-A / Papp A-B): > 2 | Suggests the compound is a substrate for active efflux transporters. | [11][12] |

Experimental Protocols

Protocol for Assessing Membrane Permeability of DSP-d8 using PAMPA

This protocol describes a method to quantify the passive diffusion of DSP-d8 across an artificial lipid membrane.

Materials:

-

DSP-d8

-

96-well PAMPA filter plates (e.g., PVDF membrane)

-

96-well acceptor plates

-

Phospholipid mixture (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Reference compounds with known permeability (e.g., a high-permeability and a low-permeability standard)

-

LC-MS/MS system for quantification

Methodology:

-

Preparation of DSP-d8 Stock Solution: Dissolve DSP-d8 in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Preparation of Donor Solution: Dilute the DSP-d8 stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

-

Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid/dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

-

Assay Setup:

-

Add the appropriate volume of PBS to the acceptor plate wells (e.g., 300 µL).

-

Place the lipid-coated donor plate on top of the acceptor plate.

-

Add the DSP-d8 donor solution to the donor plate wells (e.g., 200 µL).

-

-

Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Collection and Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Collect samples from both the donor and acceptor wells.

-

Quantify the concentration of DSP-d8 in each sample using a validated LC-MS/MS method. Due to the reactive nature of DSP-d8, it may be necessary to quench the reaction (e.g., with Tris buffer) immediately upon collection and analyze for a stable hydrolysis product.

-

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (Vd * Cd(0))) Where:

-

Vd = Volume of donor well

-

Va = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

Ca(t) = Concentration in the acceptor well at time t

-

Cd(0) = Initial concentration in the donor well

-

Protocol for Intracellular Protein Crosslinking using DSP-d8

This protocol provides a general workflow for using DSP-d8 to crosslink proteins within living cells for subsequent analysis.[6][13][14][15]

Materials:

-

Cultured cells

-

DSP-d8

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer (non-amine containing, e.g., RIPA buffer without Tris)

-

Reducing agent (e.g., DTT or 2-mercaptoethanol)

Methodology:

-

Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.

-

Preparation of Crosslinking Solution: Immediately before use, prepare a stock solution of DSP-d8 in anhydrous DMSO (e.g., 50-100 mM).[6][14] Dilute the stock solution to the desired final working concentration (e.g., 0.1-2 mM) in pre-warmed PBS.[6][15]

-

Cell Treatment:

-

Wash the cells twice with warm PBS to remove any amine-containing media.

-

Add the DSP-d8 crosslinking solution to the cells and incubate for 30 minutes at 37°C or for 2 hours on ice.[15] The optimal concentration and incubation time should be empirically determined.

-

-

Quenching the Reaction:

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using an appropriate non-amine containing lysis buffer supplemented with protease inhibitors.

-

-

Downstream Analysis:

-

The cell lysate containing the crosslinked protein complexes can now be used for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.

-

To cleave the crosslinks, the sample can be treated with a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.

-

Mandatory Visualizations

Workflow for PAMPA-based Permeability Assessment of DSP-d8

Caption: Workflow for assessing DSP-d8 permeability using a PAMPA assay.

Workflow for Intracellular Crosslinking with DSP-d8dot

References

- 1. DSP-d8 10 mg - Heavy DSP - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 2. Deuterated Crosslinker DSP-d8 50 mg - Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8) Deuterated Crosslinker - ProteoChem [proteochem.com]

- 3. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]

- 4. Deuterated Crosslinker DSP-d8 | 1639836-65-9 [chemicalbook.com]

- 5. cephamls.com [cephamls.com]

- 6. proteochem.com [proteochem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. PAMPA | Evotec [evotec.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

- 11. Caco-2 Permeability | Evotec [evotec.com]

- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Deuterated Crosslinkers for Advanced Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quantitative Dimension of Protein Interactions

The intricate network of protein-protein interactions (PPIs) and the dynamic conformational changes of proteins are fundamental to virtually all biological processes. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for providing low-resolution structural information by identifying proximal amino acid residues within proteins and protein complexes.[1][2] This method offers the unique ability to study proteins and their interactions in their native environments, including within living cells.[1][3]

While traditional XL-MS provides a static snapshot of protein architecture, the integration of stable isotope labeling has unlocked a quantitative dimension, known as quantitative XL-MS (qXL-MS).[1] This advancement allows for the precise measurement of changes in protein conformations and interactions across different biological states, such as disease vs. healthy, or treated vs. untreated.[4] Deuterated crosslinkers are central to one of the most direct and powerful approaches for qXL-MS, offering a robust method for isotopically labeling cross-linked peptides for comparative analysis.[1][5]

This technical guide provides an in-depth exploration of the principles, methodologies, and applications of deuterated crosslinkers in proteomics. It is designed to equip researchers with the knowledge to design, execute, and interpret qXL-MS experiments for deeper insights into systems structural biology.

Core Principles: Isotopic Labeling with Deuterated Crosslinkers

The foundational principle of using deuterated crosslinkers lies in creating "heavy" (deuterium-labeled) and "light" (non-deuterated) versions of the same reagent.[5] These two versions are chemically identical in reactivity but differ in mass due to the replacement of hydrogen atoms with deuterium.

In a typical binary comparison experiment, two distinct protein samples (e.g., "State A" and "State B") are treated separately—one with the light crosslinker and the other with the heavy version.[6] After the cross-linking reaction, the two samples are combined into a single mixture for all subsequent steps, including enzymatic digestion, enrichment, and mass spectrometry analysis.[7]

This strategy results in every cross-linked peptide pair appearing in the mass spectrum as a characteristic doublet, where the two peaks are separated by a specific mass difference corresponding to the number of deuterium atoms in the crosslinker (e.g., 4 or 8 Daltons for d4 or d8 reagents, respectively).[5][6] The relative intensity of the heavy and light peaks in this doublet directly reflects the relative abundance of that specific cross-link in State A versus State B.[8] This elegant approach simplifies the identification of cross-linked species amidst a complex background of unmodified peptides and enables direct, simultaneous quantification.[9]

Commonly Used Deuterated Crosslinkers

A variety of deuterated crosslinkers are commercially available, primarily targeting primary amines (the N-terminus and lysine side chains) via N-hydroxysuccinimide (NHS) ester chemistry.[9][10] The choice of crosslinker depends on factors such as the required spacer arm length, cell membrane permeability, and solubility.

| Table 1: Properties of Common Amine-Reactive Deuterated Crosslinkers | ||||||

| Acronym | Full Name | Deuterated Variant | Spacer Arm (Å) | Reactivity | Membrane Permeable | Water Soluble |

| BS3-d4 | Bis(sulfosuccinimidyl) suberate-d4 | d4 | 11.4 | -NH2 | No | Yes |

| DSS-d4 | Disuccinimidyl suberate-d4 | d4 | 11.4 | -NH2 | Yes | No |

| BS2G-d4 | Bis(sulfosuccinimidyl) glutarate-d4 | d4 | 7.7 | -NH2 | No | Yes |

| DSG-d4 | Disuccinimidyl glutarate-d4 | d4 | 7.7 | -NH2 | Yes | No |

| DSP-d8 | Dithiobis(succinimidyl propionate)-d8 | d8 | 12.0 | -NH2 | Yes | No |

Data compiled from references[5][6][11]. DSP contains a reducible disulfide bond, making it a cleavable crosslinker.

Experimental Design and Workflow

A successful quantitative XL-MS experiment hinges on a meticulously planned workflow. The following diagram illustrates the key stages, from sample preparation to data analysis.

Detailed Experimental Protocol: Quantitative Cross-linking with BS3-d0/d4

This protocol is a synthesized example based on methodologies reported in the literature.[8]

1. Protein Sample Preparation:

-

Prepare two aliquots of the protein sample or cellular lysate, each containing an equal amount of total protein (e.g., 1 mg/mL).

-

Ensure the samples are in a compatible buffer, such as 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl2, pH 7.8. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the cross-linking reaction.

2. Crosslinker Preparation:

-

Prepare fresh stock solutions of the light (BS3-d0) and heavy (BS3-d4) crosslinkers in an anhydrous solvent like DMSO if using the non-sulfonated version (DSS), or directly in the reaction buffer for the water-soluble BS3.

3. Cross-linking Reaction:

-

Add the light crosslinker (BS3-d0) to one protein sample and the heavy crosslinker (BS3-d4) to the second. A common starting point is a 25-fold molar excess of crosslinker to protein.

-

Incubate the reactions at room temperature for 1 hour with gentle mixing.

4. Quenching:

-

Stop the reaction by adding a quenching buffer containing a primary amine, such as ammonium bicarbonate or Tris-HCl, to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to ensure all reactive NHS esters are neutralized.

5. Sample Combination and Protein Digestion:

-

Combine the light- and heavy-cross-linked samples in a 1:1 ratio based on total protein amount.

-

Denature the combined protein mixture (e.g., with 8 M urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).

-

Dilute the mixture to reduce the urea concentration (to < 2 M) and perform overnight proteolytic digestion with an enzyme like trypsin.

6. Enrichment of Cross-linked Peptides:

-

Cross-linked peptides are often low in abundance compared to linear, unmodified peptides.[1] Enrich the sample for cross-linked species using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[1]

7. Desalting and MS Analysis:

-

Desalt the enriched peptide fractions using C18 StageTips or equivalent.[8]

-

Analyze the samples by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (nanoLC-MS/MS).

Data Analysis and Interpretation

The analysis of qXL-MS data requires specialized software capable of identifying peptide pairs linked by a reagent and quantifying the resulting isotopic envelopes.

Specialized software is crucial for this process. While some standard proteomics platforms like MaxQuant have been adapted for quantitative cross-link analysis, they may require specific configurations.[2] Dedicated tools such as XiQ have been developed specifically for quantifying isotope-labeled cross-linking data.[4][8] The output is a list of identified cross-links with their corresponding quantification ratios, indicating whether an interaction or conformation is more or less abundant in one state compared to another.

Applications and Quantitative Insights: A Case Study

Deuterated crosslinkers have been applied to investigate dynamic changes in various biological systems. A notable example is the study of developmental variations in protein interactions in Diaphorina citri, the insect vector for citrus greening disease.[7] Researchers used an isotope-labeled crosslinker to compare protein interactions in nymph versus adult insects.

| Table 2: Summary of Quantitative Cross-linking Data from D. citri Study | |

| Metric | Value |

| Total Non-redundant Cross-linked Peptide Pairs Identified | 1,571 |

| Unique Protein Pairs Identified | 93 |

| Cross-links Quantified in Biological Replicates | 665 |

| Cross-links More Abundant in Nymphs (log2 ratio ≥ 1) | 30% of histone cross-links |

| Cross-links Upregulated in Nymphs (Metabolic Proteins) | 28 |

Data summarized from reference[7]. The study successfully quantified differences in protein interaction abundance between developmental stages, distinguishing changes in interaction topology from mere changes in protein abundance.

This study demonstrates the power of the approach to reveal dynamic regulation of protein complex formation during biological development.[7]

Challenges and Critical Considerations

Despite its power, the qXL-MS workflow using deuterated crosslinkers has several challenges that researchers must consider:

-

Chromatographic Shift: A known issue is that deuterated peptides can elute slightly earlier or later than their non-deuterated counterparts during reverse-phase liquid chromatography.[8][12] This can complicate the automated pairing and quantification of doublet peaks, potentially requiring manual validation or specialized software algorithms that can account for retention time shifts.

-

Software Suitability: Standard quantitative proteomics software is often not optimized for the unique nature of cross-linked peptides.[8] The complexity of MS/MS spectra from two linked peptides and the need to recognize isotopic pairs at the MS1 level necessitate the use of dedicated or specially adapted software tools.[2][13]

-

Incomplete Labeling: Incomplete deuteration during the synthesis of the "heavy" crosslinker can lead to complex and overlapping isotopic patterns, confounding quantification. Using high-purity, ultrapure deuterated reagents is critical for clean data.[5][6]

-

Reaction Stoichiometry: The concentration of the crosslinker and the reaction time must be carefully optimized. Insufficient cross-linking will yield too few informative cross-links, while excessive cross-linking can lead to extensive, non-specific polymerization and protein precipitation.[14]

Conclusion

Deuterated crosslinkers provide a powerful and direct route to quantitative cross-linking mass spectrometry. By enabling the precise relative quantification of protein-protein interactions and conformational states, this technology offers invaluable insights into the dynamic nature of the proteome. While technical challenges exist, careful experimental design, the use of high-quality reagents, and the application of specialized data analysis software can unlock a wealth of information. For researchers in basic science and drug development, qXL-MS with deuterated crosslinkers is an indispensable tool for mapping the dynamic interactome and understanding the structural basis of biological function and disease.

References

- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]

- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated Crosslinkers for Mass Spectrometry [proteochem.com]

- 6. 제품 [insung.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protein Crosslinkers & Protein Crosslinking Reagents [proteochem.com]

- 12. Multiplexed cross-linking with isobaric quantitative protein interaction reporter technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Spacer Arm Length and the Significance of DSP-d8 in Bioconjugation and Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology, proteomics, and therapeutic development, the precise covalent linkage of molecules is paramount. Crosslinking agents are fundamental tools in this endeavor, enabling the stabilization of protein-protein interactions, the construction of antibody-drug conjugates (ADCs), and the detailed structural analysis of protein complexes. Central to the function of these reagents is the spacer arm, a molecular bridge whose length and chemical properties critically influence the outcome of bioconjugation strategies. This technical guide delves into the significance of spacer arm length and provides a detailed examination of a particularly valuable crosslinker, dithiobis(succinimidyl propionate)-d8 (DSP-d8), highlighting its unique attributes for mass spectrometry-based applications.

The Critical Influence of the Spacer Arm in Crosslinking

The spacer arm of a crosslinking reagent is the chemical moiety that connects two or more reactive groups.[1] Its length, flexibility, and chemical composition are not trivial features but rather key determinants of a bioconjugation reaction's success and the functional properties of the resulting conjugate.

The primary considerations related to spacer arm length include:

-

Steric Hindrance: When conjugating large biomolecules, such as antibodies or enzymes, steric hindrance can impede the reaction between the target functional groups. A longer spacer arm can effectively distance the reactive ends, overcoming this spatial restriction and leading to higher conjugation efficiency.[2]

-

Reach and Flexibility: The length of the spacer arm dictates the maximum distance between the two linked molecules. In protein interaction studies, a longer and more flexible spacer arm can capture interactions that might be missed with a shorter, more rigid linker. Conversely, shorter spacer arms provide more precise distance constraints for structural modeling.[2][3]

-

Solubility: The chemical nature of the spacer arm influences the solubility of the crosslinker and the final bioconjugate. For instance, polyethylene glycol (PEG) spacers can enhance the water solubility of hydrophobic molecules.

-

Biological Activity: In applications like ADCs, the distance between the antibody and the cytotoxic payload, governed by the spacer arm, can significantly impact the drug's efficacy and its release at the target site.

Spacer arms are often categorized by their length:

-

Short: < 10 Å

-

Medium: 10.1–30 Å

-

Long: > 30 Å

Crosslinkers with short to medium spacer arms are generally preferred for intramolecular crosslinking (within the same molecule), while those with longer spacer arms are more suitable for intermolecular crosslinking (between different molecules).[2]

Quantitative Data on Common Crosslinkers

The selection of an appropriate crosslinker is a critical step in experimental design. The following table summarizes the properties of several common crosslinkers, emphasizing the differences in their spacer arm lengths and other key features.

| Crosslinker | Spacer Arm Length (Å) | Chemical Specificity | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | Amine-reactive | Yes (by reducing agents) | No | Yes |

| DSS (Disuccinimidyl suberate) | 11.4 | Amine-reactive | No | No | Yes |

| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Amine-reactive | No | Yes | No |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | 12.0 | Amine-reactive | Yes (by reducing agents) | Yes | No |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 | Amine- and Sulfhydryl-reactive | No | Yes | No |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 0 (zero-length) | Carboxyl- and Amine-reactive | No | Yes | Yes |

| BMOE (Bismaleimidoethane) | 8.0 | Sulfhydryl-reactive | No | No | Yes |

| DTME (Dithiobismaleimidoethane) | 13.1 | Sulfhydryl-reactive | Yes (by reducing agents) | No | Yes |

DSP-d8: A Deuterated Crosslinker for Quantitative Mass Spectrometry

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends of its 12.0 Å spacer arm.[1] These NHS esters react with primary amines, such as those on the side chain of lysine residues, to form stable amide bonds. A key feature of DSP is the disulfide bond within its spacer arm, which can be cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[1] This cleavability is highly advantageous for downstream analysis, allowing for the separation of crosslinked proteins. DSP is also cell-membrane permeable, making it suitable for intracellular crosslinking.[1]

DSP-d8 is a deuterated analog of DSP, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling results in an 8-Dalton mass shift compared to the non-deuterated ("light") version. This seemingly subtle modification is of profound significance in quantitative mass spectrometry-based proteomics.

The primary advantage of using a deuterated crosslinker like DSP-d8 lies in its application as an internal standard for accurate quantification.[4] In a typical quantitative proteomics experiment, a sample of interest is treated with the "heavy" (deuterated) crosslinker, while a control sample is treated with the "light" (non-deuterated) version. The samples are then mixed and analyzed by mass spectrometry. The mass spectrometer can distinguish between the heavy and light crosslinked peptides due to the mass difference. By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately quantify changes in protein-protein interactions or protein abundance between the two samples.[4][5] This technique, a form of stable isotope labeling, minimizes experimental variability and enhances the reliability of quantitative data.[4]

Experimental Protocols

General Protocol for Intracellular Protein Crosslinking with DSP

This protocol provides a general workflow for crosslinking proteins within living cells prior to lysis and subsequent analysis, such as immunoprecipitation.

Materials:

-

DSP (or DSP-d8)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell lysis buffer (compatible with downstream applications)

-

Protease and phosphatase inhibitors

Procedure:

-

Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a concentration of 25 mM.

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet the cells and wash twice with ice-cold PBS.

-

Crosslinking Reaction: Resuspend the cells in PBS to their original volume. Add the DSP stock solution to the cell suspension to a final concentration of 1-2 mM.

-

Incubation: Incubate the cells with the crosslinker for 30 minutes to 2 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically for each system.

-

Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature with gentle mixing. The primary amines in the Tris buffer will react with any excess, unreacted DSP.

-

Cell Lysis: Pellet the cells by centrifugation and discard the supernatant. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Downstream Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, affinity purification, and mass spectrometry.

Protocol for Immunoprecipitation and Mass Spectrometry Analysis of DSP-Crosslinked Protein Complexes

This protocol outlines the steps for isolating and identifying protein-protein interactions that have been stabilized by DSP crosslinking.

Materials:

-

Cell lysate containing DSP-crosslinked proteins

-

Primary antibody specific to the protein of interest ("bait" protein)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Reducing agent (e.g., DTT or 2-mercaptoethanol)

-

Reagents for SDS-PAGE and mass spectrometry sample preparation

Procedure:

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

-

Elution and Reduction:

-

Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.

-

To cleave the disulfide bond in the DSP spacer arm, add a reducing agent (e.g., 50 mM DTT) to the eluted sample and incubate at 37-56°C for 30-60 minutes.

-

-

SDS-PAGE and In-Gel Digestion:

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands of interest from the gel.

-

Perform in-gel digestion of the proteins using an appropriate protease, such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Extract the peptides from the gel slices.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use appropriate software to search the MS/MS data against a protein database to identify the proteins that were co-immunoprecipitated with the bait protein. For quantitative studies using DSP-d8, specialized software is used to identify and quantify the heavy and light peptide pairs.

-

Visualizations

Signaling Pathway Diagram: Receptor Interactome Analysis

Caption: A simplified signaling pathway illustrating how crosslinkers can stabilize receptor-protein interactions for analysis.

Experimental Workflow Diagram: Protein Interaction Analysis using DSP-d8 and Mass Spectrometry

Caption: A workflow diagram for quantitative protein-protein interaction analysis using DSP and DSP-d8.

References

A Technical Guide to the Solubility of DSP Crosslinker-d8 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the deuterated crosslinking agent, Dithiobis(succinimidyl propionate)-d8 (DSP-d8). Understanding the solubility of DSP-d8 is critical for its effective use in various research and drug development applications, including protein-protein interaction studies, immunoprecipitation, and mass spectrometry-based proteomics. This document offers quantitative solubility data, detailed experimental protocols, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

| Organic Solvent | Reported Solubility (mg/mL) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 - 81 | [1][2][3] |

| Dimethylformamide (DMF) | ~25 - 50 | [1][2] |

| Acetonitrile | ~25 | [4] |

| Chloroform | up to 50 | [2] |

| Acetone | up to 50 | [2] |

Note: The solubility of DSP-d8 is anticipated to be very similar to the values presented for DSP. A notable variation in the reported solubility of DSP in DMSO (ranging from ~30 mg/mL to 81 mg/mL) exists in the literature, which may be attributable to differences in the purity of the solvent (e.g., anhydrous vs. hygroscopic DMSO) and experimental conditions.[3]

Experimental Protocols

The following section details a standard methodology for the solubilization and application of DSP-d8 in a typical crosslinking experiment.

Materials Required

-

DSP crosslinker-d8

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at pH 7-9). Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the intended reaction.

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Sample containing the target protein(s)

Protocol for Solubilization and Crosslinking

-

Equilibration of Reagents: Allow the vial of DSP-d8 and the anhydrous organic solvent to come to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS esters.

-

Preparation of DSP-d8 Stock Solution: Immediately before use, dissolve the DSP-d8 in anhydrous DMSO or DMF to create a stock solution, typically at a concentration of 10-25 mM.[5][6] For example, to prepare a 25 mM stock solution of DSP-d8 (Molecular Weight: 412.46 g/mol ), dissolve 10.31 mg of the crosslinker in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. It is critical to note that stock solutions of DSP-d8 in organic solvents are not stable for long-term storage and should be prepared fresh for each experiment.[6]

-

Sample Preparation: Ensure your protein sample is in a suitable amine-free reaction buffer at a pH between 7 and 9. If the sample is in a buffer containing primary amines, it must be dialyzed against the appropriate reaction buffer.

-

Crosslinking Reaction: Add the freshly prepared DSP-d8 stock solution to the protein sample. The final concentration of the crosslinker typically ranges from 0.25 to 5 mM. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, with the lower end of the range being suitable for more concentrated protein solutions (>5 mg/mL).[5]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may need to be determined empirically for each specific system.

-

Quenching the Reaction: To stop the crosslinking reaction, add a quenching solution containing a primary amine, such as 1 M Tris-HCl (pH 7.5), to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

-

Downstream Analysis: The crosslinked sample is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, or mass spectrometry analysis. The disulfide bond within the DSP-d8 spacer arm can be cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow involving the use of DSP-d8 for protein crosslinking.

Caption: Experimental workflow for protein crosslinking using DSP-d8.

Signaling Pathways and Logical Relationships

While DSP-d8 is a tool for studying protein interactions rather than a modulator of signaling pathways, a logical diagram can illustrate the reaction mechanism.

Caption: Reaction mechanism of DSP-d8 with primary amines on proteins.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated Crosslinker DSP-d8 | 1639836-65-9 [chemicalbook.com]

- 6. DSP Crosslinker - Dithiobis(succinimidyl Propionate) [prochemonline.com]

Methodological & Application

Application Notes and Protocols for In Vivo Crosslinking with DSP and d8-DSP

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo protein crosslinking using Dithiobis(succinimidyl propionate) (DSP) and its deuterated analog, d8-DSP. These reagents are invaluable tools for capturing transient and weak protein-protein interactions within a cellular environment, thereby providing a snapshot of protein complexes in their native state.

Introduction to DSP Crosslinking

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a homobifunctional, amine-reactive crosslinker.[1][2][3] Its N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][4] A key feature of DSP is the disulfide bond within its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2] This reversibility is crucial for downstream analysis, allowing for the separation of crosslinked proteins.[1][2]

Being membrane-permeable, DSP is well-suited for intracellular crosslinking of protein complexes.[2][4][5][6][7] Its deuterated counterpart, d8-DSP, is particularly useful in quantitative mass spectrometry-based proteomics to differentiate crosslinked peptides from a control sample.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for using DSP in in vivo crosslinking experiments. Optimization may be required for specific cell types and target proteins.

| Parameter | Recommended Range | Notes |

| DSP Stock Solution Concentration | 10-100 mM | Dissolve in dry DMSO or DMF immediately before use.[3][5][6][8][9][10] DSP is moisture-sensitive.[2][3][5][10] |

| Final DSP Concentration for Cells | 0.1 - 2 mM | Higher concentrations can lead to the formation of large, insoluble protein complexes and non-specific crosslinking.[3][5][10][11] |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times on ice can be used to slow down the reaction.[3][5][6][8][9][10] |

| Quenching Reagent Concentration | 10-50 mM Tris-HCl, pH 7.5 | Quenches unreacted DSP by providing a primary amine.[3][5][6][10] |

| Quenching Time | 15 minutes | At room temperature or on ice.[3][5][6][8][9][10] |

| Cleavage Reagent Concentration | 50-100 mM DTT or TCEP | Cleaves the disulfide bond in the DSP spacer arm to reverse the crosslink. |

Experimental Protocol: In Vivo Crosslinking of Cultured Mammalian Cells

This protocol details the steps for in vivo crosslinking of cultured mammalian cells using DSP, followed by cell lysis and preparation for downstream applications like immunoprecipitation.

Materials:

-

DSP crosslinker (or d8-DSP)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching Buffer (e.g., 20 mM Tris-HCl, pH 7.4 in PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Reducing Sample Buffer (e.g., Laemmli buffer with 100 mM DTT)

-

Cultured mammalian cells

Procedure:

-

Cell Preparation:

-

DSP Crosslinking:

-

Immediately before use, prepare a 100 mM stock solution of DSP in anhydrous DMSO.[9]

-

Dilute the DSP stock solution in pre-warmed (37°C) PBS to the desired final concentration (e.g., 0.1 mM).[11][12] Add the DSP/DMSO stock drop-wise while mixing to prevent precipitation.[9]

-

Add the DSP-containing PBS to the cells.

-

Incubate at 37°C for 30 minutes in a CO2 incubator.[11] Alternatively, incubate on ice for 2 hours.[8][9]

-

-

Quenching:

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.[9]

-

Add ice-cold Cell Lysis Buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the crosslinked protein complexes.

-

-

Downstream Processing:

-

The cleared lysate can now be used for immunoprecipitation, affinity purification, or other downstream applications to isolate and identify the crosslinked protein complexes.[11][13]

-

To cleave the crosslinks for analysis by SDS-PAGE, add reducing sample buffer and heat the sample at 75-100°C for 5-10 minutes.[8]

-

Visualizations

Caption: Experimental workflow for in vivo crosslinking with DSP.

Caption: Chemical reaction of DSP with proteins and subsequent cleavage.

References

- 1. nbinno.com [nbinno.com]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. proteochem.com [proteochem.com]

- 4. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 5. store.sangon.com [store.sangon.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography [jove.com]

- 9. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.sangon.com [store.sangon.com]

- 11. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]

- 13. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]

Application Notes and Protocols for DSP-d8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP (Dithiobis(succinimidyl propionate)), also known as Lomant's Reagent, is a thiol-cleavable, amine-reactive, and membrane-permeable crosslinker. It is widely used in cell biology to stabilize protein-protein interactions. The deuterated version, DSP-d8, serves as a valuable tool in quantitative proteomics and mass spectrometry-based analyses, allowing for the differentiation and relative quantification of crosslinked complexes. This document provides a detailed guide for the application of DSP-d8 in cell culture experiments.

Mechanism of Action